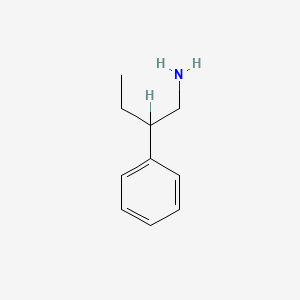

2-Phenylbutan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

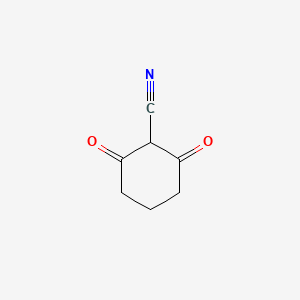

2-Phenylbutan-1-amine, also known as α-ethylphenethylamine or Butanphenamine , is a stimulant drug of the phenethylamine class . It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .

Synthesis Analysis

The synthesis of this compound involves the oxidation of organic halides with N-methylmorpholine N-oxide (NMO), followed by direct reductive amination with amines using sodium borohydride and montmorillonite K-10 catalyst as the reducing system .Molecular Structure Analysis

The empirical formula of this compound is C10H15N . The molecular weight is 149.23 . The SMILES string is CCC(CN)c1ccccc1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

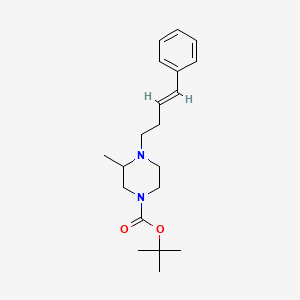

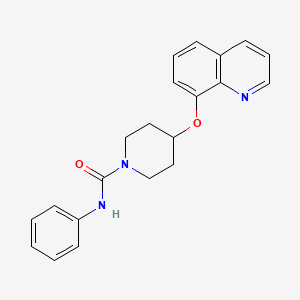

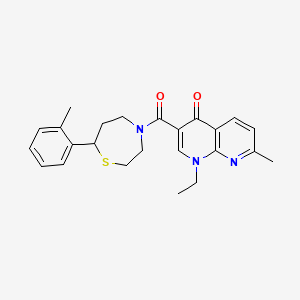

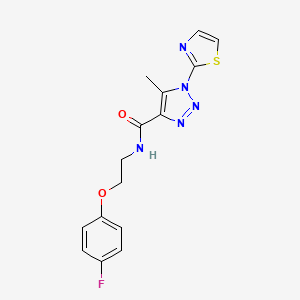

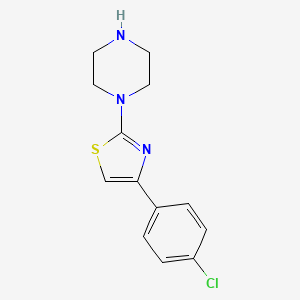

2-Phenylbutan-1-amine serves as an intermediate in the synthesis of various biologically active molecules. It's used in the preparation of substituted triazoles, aminothiazoles, and a quinoline derivative, which is a neurokinin3 antagonist. This compound, in its chiral form, is also useful as a resolving agent. Innovative synthetic routes to produce 1-amino-1-phenylbutane, a close derivative, from n-butylbenzene have been developed, highlighting its industrial relevance (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

Kinetic Resolution and Enantioselectivity

The compound has been studied in the context of kinetic resolution. For example, (±)-1-phenylbutan-1-ol was resolved through CALB-catalyzed aminolysis using 1-phenylethanamine, with significant variations in enantiomeric ratio values depending on the amine employed. This underlines the compound's role in achieving high enantioselectivity in chemical reactions (García-Urdiales, Rebolledo, & Gotor, 2001).

Catalytic Resolution

In another study, Candida antarctica lipase B (CAL-B) was used for the enantioselective acetylation of racemic amines, including 4-phenylbutan-2-amine, a derivative of this compound. This process achieved high yields and enantiomeric excesses, demonstrating its potential in pharmaceutical applications (González‐Sabín, Gotor, & Rebolledo, 2002).

Chemical and Physical Characterization

The chemical and physical characterization of derivatives of this compound has also been a subject of research. For instance, the preparation, characterization, and crystal structure analysis of imino Schiff bases derived from reactions involving related compounds were conducted, contributing to a deeper understanding of these chemicals' properties (Jeseentharani, Selvakumar, Dayalan, Varghese, & Nagaraja, 2010).

Applications in Biochemistry and Medicinal Chemistry

The compound has seen applications in biochemistry and medicinal chemistry, such as in the asymmetric synthesis of chiral halogenated amines using amine transaminases. This showcases its utility in producing compounds with potential pharmaceutical applications (Dawood, de Souza, & Bornscheuer, 2018).

Synthesis of Anticonvulsant Agents

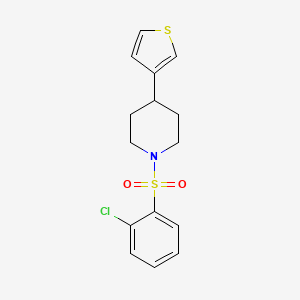

N-(Substituted benzothiazol-2-yl)amide derivatives were synthesized from related compounds and evaluated for their anticonvulsant and neuroprotective effects. This highlights the role of this compound derivatives in the development of new therapeutic agents (Hassan, Khan, & Amir, 2012).

Wirkmechanismus

Target of Action

2-Phenylbutan-1-amine is a type of phenylbutylamine, a class of organic compounds that contain a phenylbutylamine moiety Similar compounds have been shown to interact with enzymes such as trypsin-1 .

Mode of Action

Phenylbutylamines may interact with their targets through various mechanisms, potentially influencing the activity of the target enzymes

Biochemical Pathways

Related compounds, such as polyamines, are known to be involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .

Pharmacokinetics

The molecular weight of this compound is 14923 , which may influence its absorption and distribution

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Phenylbutan-1-amine is known to interact with various enzymes and proteins. It is structurally similar to amphetamine, differing only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group . This structural similarity suggests that this compound may interact with similar biomolecules as amphetamines, potentially influencing neurotransmitter systems

Cellular Effects

Given its structural similarity to amphetamines, it may influence cell function by interacting with neurotransmitter systems . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through further experimental studies.

Eigenschaften

IUPAC Name |

2-phenylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWALTDUYKDGRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide](/img/structure/B2354249.png)

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)